![molecular formula C25H34NO6I B601612 Atracurium Impurity V (Mixture of Diastereomers) CAS No. 1075726-86-1](/img/no-structure.png)
Atracurium Impurity V (Mixture of Diastereomers)
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Overview
Description
Atracurium Impurity V is a mixture of diastereomers . It has a molecular formula of C25H34NO6 and a molecular weight of 444.5 . The chemical name is (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium .
Molecular Structure Analysis
The molecular structure of Atracurium Impurity V can be represented by the SMILES notation: O=C(OC)CC[N+]1©C@H=C(OC)C=C2)C3=C(C=C(OC)C(OC)=C3)CC1 .Scientific Research Applications
Atracurium Impurity V (Mixture of Diastereomers): Comprehensive Analysis: Atracurium Impurity V, also known by its chemical name 1- (3,4-Dimethoxybenzyl)-2- [3- [ (5-hydroxypentyl)oxy]-3-oxopropyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium Iodide, is a compound related to Atracurium Besylate, a non-depolarizing neuromuscular-blocking drug used to facilitate skeletal muscle relaxation during surgery after general anesthesia has been induced .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Atracurium Impurity V (Mixture of Diastereomers) involves the transformation of starting materials through a series of reactions to yield the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, formation of a chiral center, and subsequent deprotection to yield the diastereomeric mixture.", "Starting Materials": ["(S)-2-Chloropropionic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Methyl acrylate", "Sodium borohydride (NaBH4)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate"], "Reaction": ["Protection of hydroxyl group on (S)-2-chloropropionic acid using DCC and DMAP", "Addition of methyl acrylate to form chiral center using TEA as base", "Reduction of ester using NaBH4 in MeOH to yield diastereomeric mixture", "Deprotection of protected hydroxyl group using AcOH and HCl", "Neutralization of reaction mixture using NaOH", "Extraction of product using ethyl acetate"] } | |
CAS RN |
1075726-86-1 |
Molecular Formula |
C25H34NO6I |
Molecular Weight |
571.45 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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